molecular formula C15H11ClN4O2 B14941917 1,3,4-Oxadiazole-2-carboxamide, 5-(3-chlorophenyl)-N-(3-pyridinylmethyl)-

1,3,4-Oxadiazole-2-carboxamide, 5-(3-chlorophenyl)-N-(3-pyridinylmethyl)-

Cat. No.: B14941917
M. Wt: 314.72 g/mol
InChI Key: HWWOPGSMSFBBRI-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorophenyl hydrazine, which reacts with the oxadiazole precursor.

    Attachment of the pyridin-3-ylmethyl group: This can be done through nucleophilic substitution reactions, where the pyridin-3-ylmethyl group is introduced using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(3-Chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: Its stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of a carboxamide.

    5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Similar structure but with an amine group.

Uniqueness

5-(3-Chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C15H11ClN4O2/c16-12-5-1-4-11(7-12)14-19-20-15(22-14)13(21)18-9-10-3-2-6-17-8-10/h1-8H,9H2,(H,18,21)

InChI Key

HWWOPGSMSFBBRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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